molecular formula C14H17N5O2 B2808615 N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide CAS No. 1210372-31-8

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide

Katalognummer: B2808615
CAS-Nummer: 1210372-31-8
Molekulargewicht: 287.323
InChI-Schlüssel: JLPUJSNZYUYFHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide is an oxalamide derivative featuring a 2-methylimidazole moiety linked via an ethyl chain to one amide nitrogen and a 6-methylpyridin-2-yl group attached to the other amide nitrogen.

Eigenschaften

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-N'-(6-methylpyridin-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-10-4-3-5-12(17-10)18-14(21)13(20)16-7-9-19-8-6-15-11(19)2/h3-6,8H,7,9H2,1-2H3,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPUJSNZYUYFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(=O)NCCN2C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide is a synthetic organic compound featuring imidazole and oxalamide functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme modulation. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide can be represented as follows:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2

Structural Features

  • Imidazole Ring : Known for its biological activity, particularly in enzyme interactions.
  • Oxalamide Moiety : Enhances binding properties through hydrogen bonding.
  • Pyridine Group : Contributes to the compound's overall reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Imidazole Derivative :
    • Reaction of 2-methylimidazole with an alkylating agent, such as 2-chloroethylamine hydrochloride, under basic conditions.
  • Synthesis of the Oxalamide :
    • The imidazole derivative is reacted with oxalyl chloride to form an intermediate, which is subsequently reacted with 6-methylpyridin-2-amine.

Synthesis Overview Table

StepReactionConditions
1Imidazole formationBasic conditions
2Oxalamide synthesisInert atmosphere, dichloromethane

The biological activity of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The imidazole ring can interact with enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may modulate receptor activity through binding interactions facilitated by the oxalamide group.

Case Studies

Research indicates that compounds similar to N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide exhibit significant antiproliferative effects in cancer cell lines:

  • Antiproliferative Activity :
    • Compounds containing imidazole derivatives have shown IC50 values in the nanomolar range against various cancer cell lines (e.g., MCF-7 and MDA-MB-231).
    • Mechanistic studies reveal that these compounds induce G2/M phase cell cycle arrest and apoptosis in sensitive cell lines .

Comparison with Similar Compounds

CompoundStructureBiological Activity
2-MethylimidazoleSimple imidazole derivativeKnown for antimicrobial properties
Oxalamide DerivativesVarious structures with oxalamide groupsUsed in pharmaceuticals for diverse applications
N1-(2-Methylimidazolyl) derivativesVariants with different substituentsExhibit varied anticancer activities

Research Findings

Recent studies highlight the potential of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide as a promising candidate for further development in cancer therapy. Its unique structural features allow for diverse interactions within biological systems, suggesting avenues for targeted drug design.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Oxalamides

Key comparisons include:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Compound Name Substituents (N1/N2) Core Structure Key Applications References
Target Compound 2-(2-methyl-1H-imidazol-1-yl)ethyl / 6-methylpyridin-2-yl Oxalamide Undefined (likely flavoring/pharmaceutical) -
S336 (CAS 745047-53-4) 2,4-dimethoxybenzyl / 2-(pyridin-2-yl)ethyl Oxalamide Umami agonist (Savorymyx® UM33)
BNM-III-170 4-chloro-3-fluorophenyl / indenyl-guanidine Oxalamide CD4-mimetic (antiviral)
N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide 4-methoxyphenethyl / 2-methoxyphenyl Oxalamide Stearoyl-CoA desaturase inhibitor
No. 1768 (FAO/WHO) 2,4-dimethoxybenzyl / 2-(pyridin-2-yl)ethyl Oxalamide Flavoring agent

Key Observations :

  • Imidazole vs. Aromatic Substitutents : The target compound’s 2-methylimidazole group may enhance metabolic stability compared to purely aromatic substituents (e.g., dimethoxybenzyl in S336), as imidazoles are less prone to oxidative degradation .
  • Pyridine Modifications: The 6-methylpyridin-2-yl group contrasts with unmodified pyridines in S336 and No. 1766. Methylation could alter solubility or receptor affinity, as seen in related compounds where pyridine methylation improves bioavailability .

Key Findings :

  • Metabolic Stability: The target compound’s imidazole and methylpyridine groups may resist amide hydrolysis, akin to No. 1768, which undergoes rapid hepatic metabolism without cleavage of the oxalamide bond .
  • Safety: FAO/WHO evaluations of structurally related oxalamides (e.g., No. 1768, No. 1770) established a NOEL of 100 mg/kg/day, with margins of safety exceeding 500 million for human exposure . This suggests the target compound may share a favorable safety profile if metabolized similarly.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.